molecular formula C50H62ClN5O12 B1679171 Proglumetacin maleate CAS No. 59209-40-4

Proglumetacin maleate

Cat. No.: B1679171
CAS No.: 59209-40-4
M. Wt: 960.5 g/mol
InChI Key: XYGKASYIIZWRFT-BTJKTKAUSA-N
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Description

Proglumetacin maleate is a nonsteroidal anti-inflammatory drug (NSAID) commonly used to manage pain and inflammation associated with musculoskeletal and joint disorders. It is metabolized in the body to indometacin and proglumide, the latter of which has antisecretory effects that help prevent injury to the stomach lining .

Preparation Methods

Synthetic Routes and Reaction Conditions: Proglumetacin maleate is synthesized by combining proglumetacin with two molar equivalents of maleic acid . The synthesis involves the esterification of proglumetacin with maleic acid under controlled conditions to form the maleate salt.

Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification processes, followed by purification steps to ensure the final product’s purity and efficacy. The reaction conditions are optimized to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions: Proglumetacin maleate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Proglumetacin maleate has a wide range of scientific research applications, including:

Comparison with Similar Compounds

    Indometacin: A potent NSAID with similar anti-inflammatory properties.

    Proglumide: An antisecretory drug that helps protect the stomach lining.

    Diclofenac: Another NSAID used to treat pain and inflammation.

Uniqueness of Proglumetacin Maleate: this compound is unique due to its dual action as both an anti-inflammatory and antisecretory agent. Its ability to be metabolized into indometacin and proglumide provides a combined therapeutic effect, making it particularly effective in managing pain and inflammation while protecting the gastrointestinal tract .

Properties

CAS No.

59209-40-4

Molecular Formula

C50H62ClN5O12

Molecular Weight

960.5 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;3-[4-[2-[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]oxyethyl]piperazin-1-yl]propyl 4-benzamido-5-(dipropylamino)-5-oxopentanoate

InChI

InChI=1S/C46H58ClN5O8.C4H4O4/c1-5-21-51(22-6-2)46(57)40(48-44(55)34-11-8-7-9-12-34)18-20-42(53)59-29-10-23-49-24-26-50(27-25-49)28-30-60-43(54)32-38-33(3)52(41-19-17-37(58-4)31-39(38)41)45(56)35-13-15-36(47)16-14-35;5-3(6)1-2-4(7)8/h7-9,11-17,19,31,40H,5-6,10,18,20-30,32H2,1-4H3,(H,48,55);1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

XYGKASYIIZWRFT-BTJKTKAUSA-N

SMILES

CCCN(CCC)C(=O)C(CCC(=O)OCCCN1CCN(CC1)CCOC(=O)CC2=C(N(C3=C2C=C(C=C3)OC)C(=O)C4=CC=C(C=C4)Cl)C)NC(=O)C5=CC=CC=C5.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Isomeric SMILES

CCCN(CCC)C(=O)C(CCC(=O)OCCCN1CCN(CC1)CCOC(=O)CC2=C(N(C3=C2C=C(C=C3)OC)C(=O)C4=CC=C(C=C4)Cl)C)NC(=O)C5=CC=CC=C5.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

CCCN(CCC)C(=O)C(CCC(=O)OCCCN1CCN(CC1)CCOC(=O)CC2=C(N(C3=C2C=C(C=C3)OC)C(=O)C4=CC=C(C=C4)Cl)C)NC(=O)C5=CC=CC=C5.C(=CC(=O)O)C(=O)O

Appearance

Solid powder

Key on ui other cas no.

59209-40-4

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

3'-(4-(2-(1-p-chlorobenzoyl-5-methoxy-2-methylindol-3-ylacetoxy)ethyl)piperazin-1-yl)propyl-4-benzamido-N,N-dipropylglutaramate (+-) dimaleate
Prodamox
proglumetacin
proglumetacin dimaleate
proglumetacin maleate
protacine
Protaxil
Protaxon

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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